6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride
Description
6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chromen-2-one core substituted with chloro, hydroxy, and dioxothiolan-3-yl groups.
Properties
Molecular Formula |
C16H19Cl2NO5S |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
6-chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C16H18ClNO5S.ClH/c1-8-9(2)16(20)23-15-11(8)5-13(17)14(19)12(15)6-18-10-3-4-24(21,22)7-10;/h5,10,18-19H,3-4,6-7H2,1-2H3;1H |
InChI Key |
MZBOWMVITKYOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNC3CCS(=O)(=O)C3)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. The synthetic route typically starts with the preparation of the chromen-2-one core through a cyclization reaction. This is followed by the introduction of the chloro, hydroxy, and dioxothiolan-3-yl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives with different substituents. Compared to these compounds, 6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride is unique due to its specific combination of chloro, hydroxy, and dioxothiolan-3-yl groups. This unique structure contributes to its distinct chemical and biological properties.
Biological Activity
6-Chloro-8-[[1,1-dioxothiolan-3-yl]amino]methyl-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride is a synthetic compound with potential applications in medicinal chemistry, particularly due to its biological activities. This compound features a complex structure comprising a chromenone core with various substituents, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉Cl₂NO₅S |
| Molecular Weight | 408.3 g/mol |
| IUPAC Name | 6-chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one; hydrochloride |
| CAS Number | 1045793-32-5 |
Anticancer Properties
Research has indicated that compounds similar to 6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of chromenone possess cytotoxic effects against various human cancer cell lines. In particular:
- Cytotoxicity Testing : Compounds structurally related to the target compound were tested against multiple cancer cell lines, showing varying degrees of potency. Some compounds exhibited comparable efficacy to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's biological profile also includes potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria, although specific data on this compound is limited. Related compounds have shown significant Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus .
The proposed mechanisms by which 6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one exerts its biological effects include:
- Enzyme Modulation : The hydroxy and chloro groups may interact with specific enzymes involved in cancer progression or microbial metabolism.
- Cell Signaling Pathways : The compound may alter cellular signaling pathways that regulate cell proliferation and apoptosis.
Study on Anticancer Activity
A notable study involved the synthesis and evaluation of several chromenone derivatives for their anticancer properties. Among these, specific analogs demonstrated significant inhibition of tumor growth in vitro and in vivo models:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).
The results indicated that some derivatives achieved IC50 values lower than those of standard treatments, suggesting a promising avenue for further research into these compounds' therapeutic potential .
Antimicrobial Efficacy Assessment
In another study focusing on related compounds, the antimicrobial activity was assessed against various bacterial strains. The results showed that certain derivatives had MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus, indicating a potential for development as antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
